molecular formula C10H8F3NO2S B2567418 (2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoropropan-2-ol CAS No. 477713-88-5

(2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B2567418
CAS No.: 477713-88-5
M. Wt: 263.23
InChI Key: LPPSBUZMLPQOBT-MRVPVSSYSA-N
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Description

(2S)-3-(1,3-Benzoxazol-2-ylsulfanyl)-1,1,1-trifluoropropan-2-ol is a chiral chemical building block of interest in medicinal chemistry and antiviral drug discovery. The compound features a benzoxazole moiety, a heterocyclic scaffold recognized in the design of compounds with various biological activities . Its structure, incorporating a sulfur-linked side chain with a trifluoromethyl group and a stereogenic center, suggests potential as an intermediate for the synthesis of more complex molecules. Researchers can explore its utility in developing novel endonuclease inhibitors, a mechanism of action employed by certain antiviral agents to combat viral infections such as influenza . This compound is strictly for research applications in laboratory settings.

Properties

IUPAC Name

(2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoropropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2S/c11-10(12,13)8(15)5-17-9-14-6-3-1-2-4-7(6)16-9/h1-4,8,15H,5H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPSBUZMLPQOBT-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)SC[C@H](C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoropropan-2-ol typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.

    Attachment of the Trifluoropropanol Moiety: The final step involves the reaction of the benzoxazole derivative with a trifluoromethyl ketone under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The secondary alcohol group in this compound can undergo oxidation to form the corresponding ketone.

    Reduction: The benzoxazole ring can be reduced under specific conditions to yield a dihydrobenzoxazole derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or amines can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of dihydrobenzoxazole derivatives.

    Substitution: Formation of various substituted benzoxazole derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Materials Science: It can be incorporated into polymers to impart unique properties such as increased thermal stability and chemical resistance.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Biological Probes: It can be used as a fluorescent probe for studying biological systems due to its potential fluorescence properties.

Industry:

    Coatings and Adhesives: The compound can be used in the formulation of advanced coatings and adhesives with improved performance characteristics.

Mechanism of Action

The mechanism of action of (2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoropropan-2-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Compound Name Core Structure Substituents/Functional Groups Key Structural Differences
Target Compound Benzoxazole + trifluoropropanol 1,3-Benzoxazol-2-ylsulfanyl, (2S)-configuration Reference compound for comparisons
(R)-1,1,1-Trifluoroisopropyl β-Carboline-3-carboxylate (22) β-Carboline + trifluoropropanol β-Carboline ring, (R)-configuration Nitrogen-rich heterocycle vs. benzoxazole
Efavirenz Intermediate Chlorophenyl + trifluoropropanol 2-Amino-5-chlorophenyl, cyclopropylalkynyl Bulky alkynyl group vs. sulfanyl linkage
3-(Benzylamino)-1,1,1-Trifluoropropan-2-ol Trifluoropropanol + benzylamino Benzylamino group Lack of benzoxazole; simpler amine substituent

Physical and Spectral Properties

  • Melting Points :
    • The β-carboline derivative (22) has a high melting point (239–241°C), attributed to its rigid β-carboline core .
    • The target compound’s melting point is unreported but expected to be lower due to the flexible sulfanyl bridge.
  • Optical Activity :
    • Compound 22 exhibits [α] = +0.88 (CHCl3), while its enantiomer shows the opposite rotation, highlighting stereochemical sensitivity .
    • The (2S)-configuration of the target compound likely confers distinct optical properties compared to (R)-analogs.

Key Research Findings

  • Stereochemical Impact : The (2S)-configuration in the target compound may improve target binding compared to (R)-isomers, as seen in β-carboline derivatives .
  • Substituent Effects : The benzoxazole’s sulfur atom increases electron-withdrawing effects compared to nitrogen in β-carbolines, altering reactivity and binding kinetics .
  • Metabolic Stability : Trifluoromethyl groups in all analogs reduce metabolic degradation, but bulkier substituents (e.g., cyclopropylalkynyl) may limit blood-brain barrier penetration .

Data Tables

Table 1: Molecular Formula and Key Features

Compound Molecular Formula Key Feature(s)
Target Compound C₁₀H₇F₃N₂O₂S Benzoxazole-sulfanyl, (2S)-configuration
(R)-β-Carboline-3-carboxylate (22) C₁₈H₁₃F₃N₂O₂ β-Carboline core, (R)-configuration
Efavirenz Intermediate C₁₃H₁₀ClF₃NO Cyclopropylalkynyl, chlorophenyl

Biological Activity

The compound (2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoropropan-2-ol is a notable derivative in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical properties:

PropertyValue
Chemical FormulaC9H9F3N2O2S
Molecular Weight248.24 g/mol
IUPAC NameThis compound
SMILESC(C(C(F)(F)F)O)S(C1=CC=NC2=C1C=CC=C2O)=N
AppearanceColorless liquid

Biological Activity Overview

Recent studies have highlighted the biological activities associated with benzoxazole derivatives. These compounds are recognized for their antimicrobial , antiviral , and antitumor properties. The specific compound has been studied for its potential as a quorum sensing inhibitor (QSI) .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various pathogens. A study focusing on quorum sensing mechanisms demonstrated that certain benzoxazole derivatives effectively inhibited biofilm formation and reduced virulence factors in Pseudomonas aeruginosa , a common opportunistic pathogen .

The mechanism through which this compound exerts its biological effects primarily involves interference with bacterial communication systems (quorum sensing). By inhibiting these pathways, the compound can reduce the pathogenicity of bacteria without necessarily killing them outright. This is particularly advantageous in combating antibiotic resistance.

Case Studies

Several case studies have explored the efficacy of benzoxazole derivatives:

  • Inhibition of Biofilm Formation : A study demonstrated that specific derivatives inhibited biofilm formation in Pseudomonas aeruginosa by disrupting quorum sensing signals. This effect was quantified using biofilm assays and confirmed through microscopy .
  • Synergistic Effects with Antibiotics : Another investigation showed that combining this compound with conventional antibiotics enhanced their effectiveness against resistant strains of bacteria. This suggests a potential therapeutic strategy to extend the lifespan of existing antibiotics .

Research Findings

The following table summarizes key findings regarding the biological activity of related benzoxazole compounds:

Study ReferenceCompound TestedActivity TypeKey Findings
5-chloro-1,3-benzoxazol-2(3H)-oneQuorum Sensing InhibitionReduced elastase production and biofilm formation
6-methyl-1,3-benzoxazol-2(3H)-oneAntimicrobialEffective against both Gram-positive and Gram-negative bacteria
5-methyl-1,3-benzoxazol-2(3H)-oneSynergistic with AntibioticsEnhanced activity when combined with traditional antibiotics

Scientific Research Applications

Pharmacological Applications

The compound's structural features suggest significant potential in medicinal chemistry. Benzoxazole derivatives are known for their diverse biological activities, including:

  • Anticancer Activity : Research indicates that benzoxazole derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the benzoxazole moiety enhances the compound's ability to interact with biological targets involved in cancer progression .
  • Antiviral Properties : Some studies have highlighted the efficacy of benzoxazole compounds against viral infections. The specific interactions facilitated by the sulfanyl group may enhance antiviral activity by disrupting viral replication processes .
  • Antimicrobial Effects : The compound's structure suggests potential antimicrobial properties, which have been observed in related benzoxazole derivatives. This property is crucial for developing new antibiotics amid rising resistance to existing drugs .

Synthetic Methodologies

The synthesis of (2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoropropan-2-ol typically involves several steps:

  • Formation of Benzoxazole : The initial step often includes the condensation of 2-aminophenols with appropriate carbonyl compounds to form the benzoxazole ring.
  • Introduction of Sulfanyl Group : Subsequent reactions introduce the sulfanyl group, which is pivotal for enhancing biological activity.
  • Trifluoropropanol Modification : The final step involves modifying the compound to incorporate the trifluoropropanol moiety, which may improve pharmacokinetic properties such as solubility and bioavailability .

Case Study 1: Anticancer Activity

A study published in An Acad Bras Cienc demonstrated that a related benzoxazole derivative exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through specific enzyme interactions .

Case Study 2: Antiviral Efficacy

Research conducted by Wu et al. (2023) evaluated various benzoxazole derivatives for their antiviral properties against influenza viruses. The study found that certain modifications to the benzoxazole structure significantly enhanced antiviral activity, suggesting a promising avenue for developing new antiviral agents .

Case Study 3: Antimicrobial Properties

Padalkar et al. (2016) investigated the antimicrobial effects of benzoxazole derivatives and found that compounds with sulfanyl groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria. This highlights the importance of functional groups in modulating biological activity .

Industrial Applications

Beyond pharmacological uses, this compound may find applications in:

  • Agrochemicals : The compound's potential as a herbicide or pesticide derivative could be explored due to its biological activity against plant pathogens .
  • Material Science : Its unique chemical properties may allow for applications in developing novel materials with specific thermal or electrical characteristics.

Q & A

Basic Question: What are the optimal synthetic routes for preparing (2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoropropan-2-ol?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with benzoxazole derivatives. Key steps include:

  • Thiol-Epoxide Ring-Opening : Reacting 1,3-benzoxazole-2-thiol with a trifluoromethyl-substituted epoxide under basic conditions (e.g., NaH/THF) to introduce the sulfanyl group .
  • Stereochemical Control : Use chiral auxiliaries or enantiomerically pure starting materials to achieve the (2S)-configuration, as seen in analogous trifluoropropanol syntheses .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) ensure high purity.

Advanced Question: How can enantioselective synthesis challenges be addressed for this compound?

Methodological Answer:
Enantioselectivity requires chiral catalysts or enzymes. For example:

  • Asymmetric Catalysis : Use Ru-based catalysts for hydrogenation of ketone intermediates, as demonstrated in structurally related amino alcohols .
  • Dynamic Kinetic Resolution : Employ lipases (e.g., CAL-B) to resolve racemic mixtures during esterification steps, ensuring >95% enantiomeric excess (ee) .

Basic Question: What analytical methods are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR confirm the trifluoromethyl group and stereochemistry (e.g., coupling constants for vicinal protons) .
  • HPLC with Chiral Columns : Chiralpak® AD-H columns (hexane/isopropanol mobile phase) verify enantiopurity .

Advanced Question: How can stereochemical ambiguities in the molecule be resolved?

Methodological Answer:

  • X-ray Crystallography : Single-crystal analysis resolves absolute configuration, as applied to similar trifluoropropanol derivatives .
  • Vibrational Circular Dichroism (VCD) : Distinguishes enantiomers by comparing experimental and DFT-simulated spectra .

Basic Question: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) using Ellman’s reagent .

Advanced Question: How can structure-activity relationships (SAR) be studied for this compound?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., bacterial enzymes) .
  • Site-Directed Mutagenesis : Modify key residues in target proteins to identify critical interactions .

Basic Question: What are the recommended storage conditions to ensure stability?

Methodological Answer:

  • Storage : -20°C under argon in amber vials to prevent oxidation/hydrolysis of the sulfanyl group .
  • Stability Monitoring : Periodic HPLC analysis (C18 columns, UV detection at 254 nm) .

Advanced Question: How can degradation pathways under physiological conditions be elucidated?

Methodological Answer:

  • LC-MS/MS : Identify degradation products in simulated gastric fluid (pH 2.0) or plasma .
  • Computational Prediction : Use SPARC or ADMET Predictor™ to model hydrolysis/oxidation sites .

Advanced Question: How should conflicting bioactivity data from different studies be reconciled?

Methodological Answer:

  • Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to assess heterogeneity .
  • Dose-Response Reevaluation : Confirm activity thresholds via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Advanced Question: What mechanistic insights can be gained for its reactivity in nucleophilic substitutions?

Methodological Answer:

  • Isotopic Labeling : 18O^{18}\text{O}-labeling tracks oxygen exchange in the benzoxazole ring during reactions .
  • DFT Calculations : Gaussian 09 simulations map transition states and activation energies for sulfanyl group displacement .

Advanced Question: How can environmental impacts of this compound be assessed?

Methodological Answer:

  • QSAR Models : Predict ecotoxicity (e.g., LC50 for Daphnia magna) using EPI Suite .
  • Biodegradation Assays : OECD 301F test evaluates microbial breakdown in wastewater .

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